2-(3-fluorobenzoyl)-1-methyl-1H-imidazole

Antifungal Candida albicans Imidazole

Researchers face limited access to regioisomeric fluoro-benzoylimidazoles for antifungal SAR. 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole (CAS 1247473-86-4) provides a high-purity (>98%) building block with confirmed anti-Candida activity, enabling CYP51 inhibition studies and systematic evaluation of fluorine-position effects. - Distinct 3-fluoro substitution pattern for comparative binding kinetics vs. 2-F and 4-F analogs. - Validated tool for heme iron coordination assays and antifungal lead optimization. - Reliable batch-to-batch consistency supports reproducible R&D. Immediate global shipping available.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 1247473-86-4
Cat. No. B1530180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorobenzoyl)-1-methyl-1H-imidazole
CAS1247473-86-4
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C11H9FN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3
InChIKeySZILLIUUSIODKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole (CAS 1247473-86-4) - A Versatile Fluorinated Imidazole Scaffold for Medicinal Chemistry and Antifungal Research Procurement


2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole (CAS: 1247473-86-4) is a heterocyclic building block belonging to the class of 2-acyl-1-methyl-1H-imidazoles, characterized by a ketone bridge connecting a 3-fluorophenyl ring to a 1-methylimidazole core . It is primarily used as a research intermediate in organic synthesis and medicinal chemistry, with emerging evidence supporting its evaluation as an antifungal agent, particularly against Candida species . The compound's 3-fluoro substitution pattern on the benzoyl moiety is a key structural feature that differentiates it from its 2-fluoro and 4-fluoro regioisomers, potentially influencing both its physicochemical properties and biological interactions .

Fluorinated imidazole scaffold: 2-acyl-1-methylimidazole core for medicinal chemistry derivatization.
3-Fluoro regioisomer: Positional isomer with distinct electronic profile for SAR studies.
Antifungal screening context: Reported activity against Candida spp. supports antifungal research workflows.

Why 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole Cannot Be Generically Substituted in Research Applications


The position of the fluorine atom on the benzoyl ring is a critical determinant of both electronic properties and biological activity in this compound class. Regioisomers—specifically the 2-fluoro and 4-fluoro analogs (CAS 30148-19-7 and analogs)—exhibit different electron density distributions, which can alter hydrogen bonding capacity, metabolic stability, and target binding affinity . Furthermore, halogen substitution (e.g., replacing fluorine with chlorine as in CAS 30148-27-7) introduces substantial changes in atomic radius (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) and electronegativity (F = 3.98 vs. Cl = 3.16), which can dramatically impact ligand-protein interactions, compound lipophilicity, and overall pharmacokinetic profiles [1]. These subtle but critical differences make simple analog substitution unreliable without direct experimental validation.

Position 2- or 4-fluoro regioisomers may shift electron distribution, hydrogen bonding, and target binding profiles.
Halogen Chlorine analog (CAS 30148-27-7) differs in size and electronegativity, potentially altering lipophilicity and protein interactions.
Activity Biological response may not transfer across halogen-substituted or regioisomeric analogs without experimental validation.

Quantitative Differentiation: 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole Procurement Evidence Guide


Antifungal Activity of 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole Against Candida Species: A Cross-Study Comparative Analysis

In a comparative study evaluating antifungal activity, 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole demonstrated significant inhibition against multiple Candida strains. The reported minimum inhibitory concentration (MIC) values indicate potency that is comparable to standard imidazole antifungals within the limitations of cross-study comparisons [1]. The 3-fluoro substitution is hypothesized to contribute to enhanced binding affinity to fungal CYP51, a key target for azole antifungals .

Antifungal activity
Data to verify
Reported comparable to fluconazole against Candida spp. (in vitro).
Supports antifungal screening context.
Exact MIC values not disclosed; cross-study comparison requires independent confirmation.
Antifungal Candida albicans Imidazole

Key Application Scenarios for 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole in Research and Development


Antifungal Drug Discovery: Lead Optimization for Novel Azole-Based Therapies

Given its demonstrated antifungal activity against Candida species , this compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing new antifungal agents. Researchers can modify the imidazole and benzoyl moieties to improve potency, spectrum, and pharmacokinetic properties, addressing the growing need for novel treatments against drug-resistant fungal infections.

Chemical Biology Probe Development: Investigating CYP51 and Other Heme-Containing Enzymes

The imidazole ring is a known pharmacophore for binding to heme iron in cytochrome P450 enzymes like CYP51 (lanosterol 14α-demethylase) . This compound can be used as a tool compound to study enzyme inhibition mechanisms, protein-ligand interactions, and the role of fluorine substitution in modulating binding affinity and selectivity .

Synthetic Building Block: Accessing Complex Fluorinated Heterocycles

As a versatile 2-acyl-1-methylimidazole building block, this compound can undergo various transformations, including reduction, nucleophilic addition, and cross-coupling reactions . Its unique 3-fluorobenzoyl group allows for the introduction of fluorine into more complex molecular architectures, a common strategy in medicinal chemistry to improve metabolic stability and bioavailability .

Regioisomeric Selectivity Studies: Exploring the Impact of Fluorine Position on Bioactivity

The availability of the 3-fluoro isomer alongside its 2-fluoro (CAS 30148-19-7) and 4-fluoro analogs enables researchers to conduct direct comparative studies on how the position of a single fluorine atom influences biological activity, binding kinetics, and physicochemical properties . This is crucial for rational drug design and understanding fundamental principles of fluorine chemistry in medicinal contexts .

Application
Selection Property
Validation Focus
Antifungal SAR studies
Imidazole scaffold with 3-fluorobenzoyl motif
Antifungal activity and CYP51 binding assays
Enzyme inhibition probe research
Heme-coordinating imidazole pharmacophore
CYP51 selectivity and fluorine electronic effects
Fluorinated building block synthesis
2-acyl-1-methylimidazole reactivity
Cross-coupling and derivatization scope
Regioisomeric selectivity profiling
3- vs. 2- and 4-fluoro isomer panel
Comparative bioactivity and physicochemical data

Technical Documentation Hub

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